molecular formula C11H10N4 B13536587 5-(1H-indol-6-yl)-1H-pyrazol-3-amine

5-(1H-indol-6-yl)-1H-pyrazol-3-amine

Cat. No.: B13536587
M. Wt: 198.22 g/mol
InChI Key: WGNBSWSUVHVDSW-UHFFFAOYSA-N
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Description

5-(1H-indol-6-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both indole and pyrazole moieties. The indole structure is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The pyrazole ring is a five-membered ring containing two nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-6-yl)-1H-pyrazol-3-amine typically involves the construction of the indole and pyrazole rings followed by their fusion. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The final step involves the coupling of the indole and pyrazole rings under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(1H-indol-6-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or hydrazines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

5-(1H-indol-6-yl)-1H-pyrazol-3-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(1H-indol-6-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-indol-6-yl)-1H-pyrazol-3-amine is unique due to its specific combination of indole and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

5-(1H-indol-6-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C11H10N4/c12-11-6-10(14-15-11)8-2-1-7-3-4-13-9(7)5-8/h1-6,13H,(H3,12,14,15)

InChI Key

WGNBSWSUVHVDSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=CC(=NN3)N

Origin of Product

United States

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